3-(Aminomethyl)-3-(3,4-dichlorophenyl)cyclobutan-1-ol
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Overview
Description
3-(Aminomethyl)-3-(3,4-dichlorophenyl)cyclobutan-1-ol is a synthetic organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(3,4-dichlorophenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Dichlorophenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could lead to the formation of alcohols or amines.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in designing molecules with specific biological activities.
Materials Science: As a building block for polymers or other advanced materials.
Biological Research: Studying its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-(3,4-dichlorophenyl)cyclobutan-1-ol would depend on its specific applications. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the dichloro substitution, which may affect its reactivity and biological activity.
3-(Aminomethyl)-3-(4-chlorophenyl)cyclobutan-1-ol: Contains a single chlorine atom, potentially altering its chemical properties.
Uniqueness
The presence of the 3,4-dichlorophenyl group in 3-(Aminomethyl)-3-(3,4-dichlorophenyl)cyclobutan-1-ol may confer unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.
Properties
Molecular Formula |
C11H13Cl2NO |
---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
3-(aminomethyl)-3-(3,4-dichlorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-2-1-7(3-10(9)13)11(6-14)4-8(15)5-11/h1-3,8,15H,4-6,14H2 |
InChI Key |
FURLQQMVVHNXSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CN)C2=CC(=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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